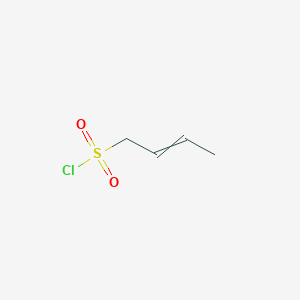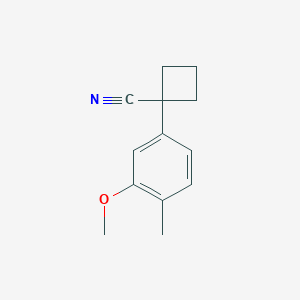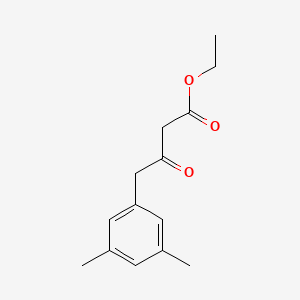![molecular formula C13H15ClN2O3 B11723151 4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)
4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid is a chemical compound with the molecular formula C13H15ClN2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a chloroacetyl group and a benzoic acid moiety, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out at low temperatures (4–10 °C) to control the reactivity of the chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and phase transfer agents can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while coupling reactions can produce complex biaryl structures.
Wissenschaftliche Forschungsanwendungen
4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of essential biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid: Known for its antimicrobial properties.
4-[4-(2-Chloroacetyl)-1-piperazinyl]phenylacetic Acid: Similar structure but with a phenylacetic acid moiety.
4-[4-(2-Chloroacetyl)-1-piperazinyl]benzamide: Contains a benzamide group instead of benzoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C13H15ClN2O3 |
|---|---|
Molekulargewicht |
282.72 g/mol |
IUPAC-Name |
4-[4-(2-chloroacetyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C13H15ClN2O3/c14-9-12(17)16-7-5-15(6-8-16)11-3-1-10(2-4-11)13(18)19/h1-4H,5-9H2,(H,18,19) |
InChI-Schlüssel |
GZQCHSUFQCLQRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)C(=O)O)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[3-Chloro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B11723106.png)



![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)
![Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate](/img/structure/B11723136.png)

